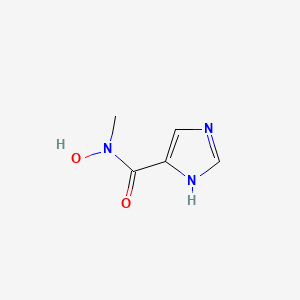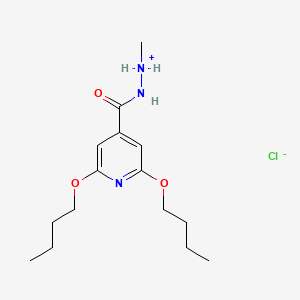
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is a pyridine-based carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride typically involves the esterification of isonicotinic acid followed by hydrazide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid. The esterification process involves heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrazide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is used as a building block for the synthesis of more complex molecules. It can be utilized in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial and fungal strains.
Medicine
In medicine, isonicotinic acid derivatives are explored for their potential therapeutic applications, including as anti-tuberculosis agents. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients is of particular interest.
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride involves its interaction with specific molecular targets. For instance, in the case of its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in the target organisms. The pathways involved include the disruption of cell wall synthesis and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that shares a similar hydrazide structure.
Ethionamide: Another anti-tuberculosis agent with a similar mechanism of action.
Nicotinic Acid Derivatives: Compounds like nicotinic acid and its esters, which have similar chemical properties.
Uniqueness
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is unique due to its specific substitution pattern and the presence of butoxy groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
57803-58-4 |
|---|---|
Formule moléculaire |
C15H26ClN3O3 |
Poids moléculaire |
331.84 g/mol |
Nom IUPAC |
[(2,6-dibutoxypyridine-4-carbonyl)amino]-methylazanium;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-4-6-8-20-13-10-12(15(19)18-16-3)11-14(17-13)21-9-7-5-2;/h10-11,16H,4-9H2,1-3H3,(H,18,19);1H |
Clé InChI |
OHDBFWMNVLRMCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


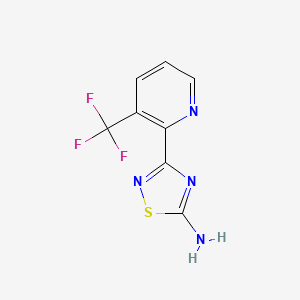
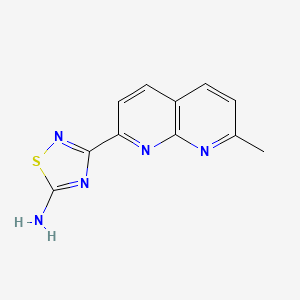
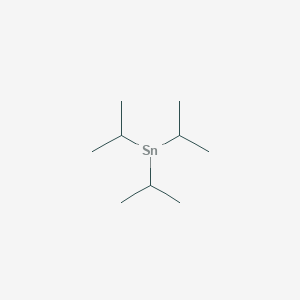
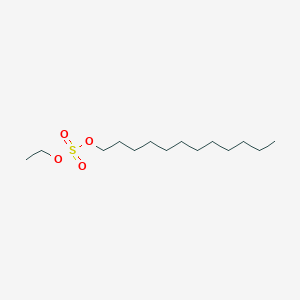
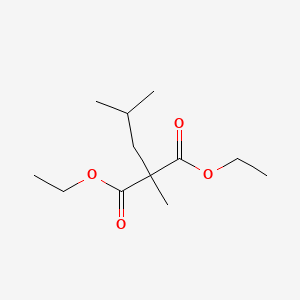

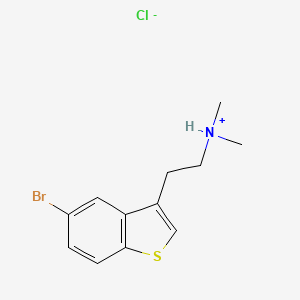
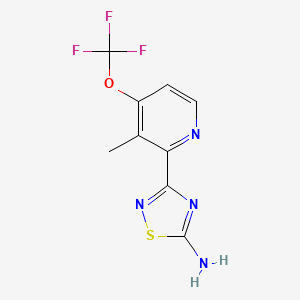

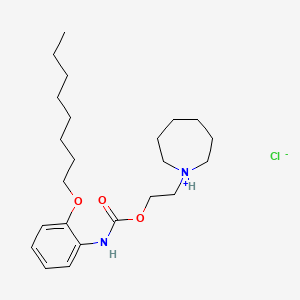
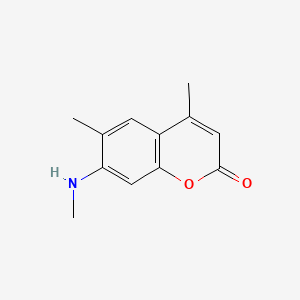
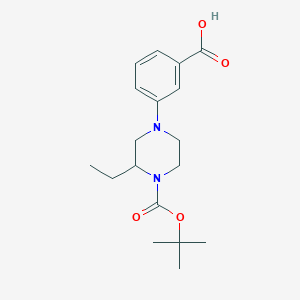
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
